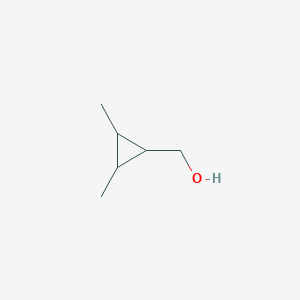![molecular formula C16H15Cl3O B14687144 1-Methoxy-4-[2,2,2-trichloro-1-(4-methylphenyl)ethyl]benzene CAS No. 32795-77-0](/img/structure/B14687144.png)
1-Methoxy-4-[2,2,2-trichloro-1-(4-methylphenyl)ethyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methoxy-4-[2,2,2-trichloro-1-(4-methylphenyl)ethyl]benzene is an organic compound with a complex structure It is characterized by the presence of a methoxy group, a trichloromethyl group, and a methylphenyl group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methoxy-4-[2,2,2-trichloro-1-(4-methylphenyl)ethyl]benzene typically involves a multi-step process. One common method is the Friedel-Crafts alkylation reaction, where a benzene ring is alkylated using a trichloromethyl ketone in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity of the product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase efficiency. The use of advanced purification techniques such as distillation and recrystallization ensures the removal of impurities and the attainment of high-purity products .
Análisis De Reacciones Químicas
Types of Reactions
1-Methoxy-4-[2,2,2-trichloro-1-(4-methylphenyl)ethyl]benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium cyanide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Derivatives with different functional groups replacing the methoxy or trichloromethyl groups.
Aplicaciones Científicas De Investigación
1-Methoxy-4-[2,2,2-trichloro-1-(4-methylphenyl)ethyl]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Methoxy-4-[2,2,2-trichloro-1-(4-methylphenyl)ethyl]benzene involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to downstream biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .
Comparación Con Compuestos Similares
Similar Compounds
o,p’-Methoxychlor: Similar structure with methoxy and trichloromethyl groups attached to a benzene ring.
4-Methoxy-N-(2,2,2-trichloro-1-p-tolylamino-ethyl)-benzamide: Contains similar functional groups but with an amide linkage.
Uniqueness
1-Methoxy-4-[2,2,2-trichloro-1-(4-methylphenyl)ethyl]benzene is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
32795-77-0 |
|---|---|
Fórmula molecular |
C16H15Cl3O |
Peso molecular |
329.6 g/mol |
Nombre IUPAC |
1-methoxy-4-[2,2,2-trichloro-1-(4-methylphenyl)ethyl]benzene |
InChI |
InChI=1S/C16H15Cl3O/c1-11-3-5-12(6-4-11)15(16(17,18)19)13-7-9-14(20-2)10-8-13/h3-10,15H,1-2H3 |
Clave InChI |
KMILMRPYBBCLQL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)C(Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4H-[1,2]Oxazolo[5,4-E]indole](/img/structure/B14687066.png)
![1,4,6,10-Tetraoxaspiro[4.5]decane](/img/structure/B14687071.png)
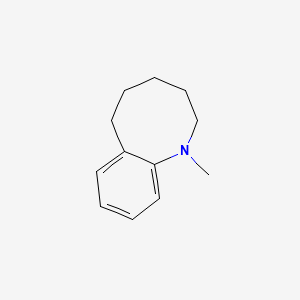
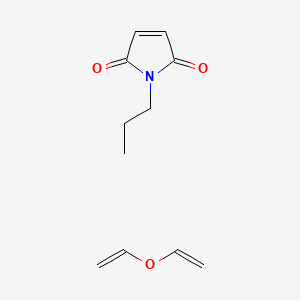

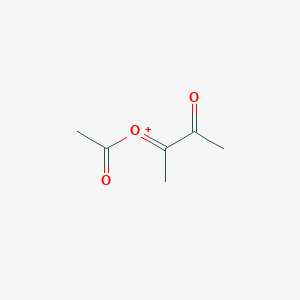
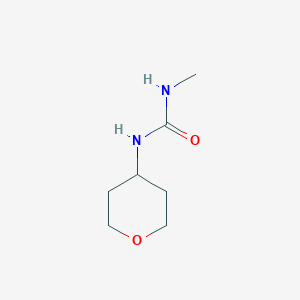

![1-Iodobicyclo[2.2.1]hept-2-ene](/img/structure/B14687118.png)
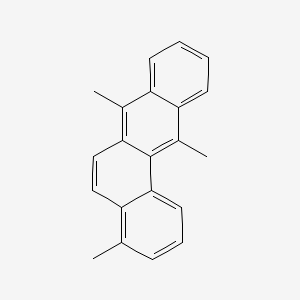
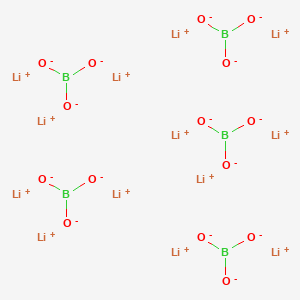
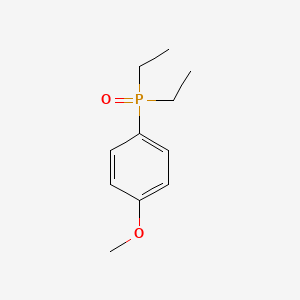
![1,1'-(Ethyne-1,2-diyl)bis[4-(decyloxy)benzene]](/img/structure/B14687146.png)
